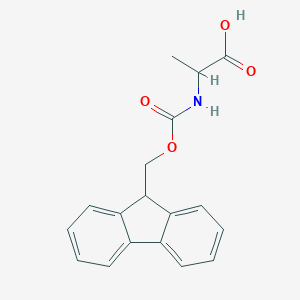

Fmoc-DL-Ala-OH

Beschreibung

Significance of Fmoc-Protected Amino Acids in Advanced Synthetic Methodologies

The advent and widespread adoption of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group have revolutionized peptide synthesis. Fmoc-protected amino acids, including Fmoc-Ala-OH, offer a robust and versatile platform for assembling complex peptide sequences.

The journey of peptide synthesis has been marked by the continuous development of protecting group strategies to manage the reactivity of amino and carboxyl functionalities. Early methods relied on groups like carbobenzoxy (Cbz), which required harsh acidic conditions for removal, posing limitations for sensitive peptide structures nih.gov. The development of the tert-butyloxycarbonyl (Boc) group offered milder acidic cleavage, but true orthogonality remained a challenge nih.goviris-biotech.de. The introduction of the Fmoc group by Carpino and Han in 1970 marked a significant advancement, providing a base-labile protection that is orthogonal to acid-labile side-chain protecting groups, thereby enabling milder and more controlled peptide assembly nih.govbiosynth.com. This orthogonality is critical for the synthesis of peptides with sensitive functional groups or complex modifications biosynth.comnih.gov.

Fmoc-Ala-OH is a fundamental component in Solid-Phase Peptide Synthesis (SPPS) fiveable.mealtabioscience.com. In SPPS, the Fmoc group temporarily masks the reactive alpha-amino group of alanine (B10760859), preventing unwanted side reactions and polymerization during the stepwise addition of amino acids to a growing peptide chain anchored to a solid support fiveable.mealtabioscience.combachem.comthermofisher.com. The free carboxyl group of Fmoc-Ala-OH is then activated and coupled to the N-terminus of the resin-bound peptide. Following coupling, the Fmoc group is selectively removed using a mild base, typically piperidine (B6355638), to expose the amino terminus for the next coupling cycle fiveable.mebachem.com. Alanine, being a simple, non-polar amino acid, is frequently incorporated into peptide sequences, making Fmoc-Ala-OH a commonly used and essential building block for constructing a vast array of peptides and proteins fiveable.mealtabioscience.com. The high purity of commercially available Fmoc-amino acids, including Fmoc-Ala-OH, is crucial for achieving high yields and purity in the final peptide product nih.gov.

Scope and Applications of Fmoc-Ala-OH in Interdisciplinary Research

The utility of Fmoc-Ala-OH extends beyond basic peptide synthesis, finding applications in diverse scientific fields.

Fmoc-Ala-OH is instrumental in the design and synthesis of peptide-based therapeutics. The ability to precisely control peptide sequences using Fmoc chemistry allows for the creation of molecules with tailored pharmacological properties chemimpex.comchemimpex.com. Therapeutic peptides are increasingly recognized for their specificity and efficacy in treating various diseases, including metabolic disorders, oncology, and infectious diseases mdpi.com. Fmoc-Ala-OH contributes to developing these advanced therapeutics by enabling the synthesis of peptides with improved metabolic stability, enhanced bioavailability, and targeted delivery mechanisms chemimpex.comchemimpex.comunivie.ac.at. For instance, modifications or incorporation of specific amino acid sequences, facilitated by Fmoc-protected building blocks like Fmoc-Ala-OH, can lead to peptidomimetics with superior pharmacokinetic profiles compared to their native counterparts mendelchemicals.com.

The self-assembling properties of Fmoc-modified amino acids, including Fmoc-Ala-OH, have opened avenues in biomaterials science and engineering researchgate.netnih.govresearchgate.net. These molecules can spontaneously form ordered nanostructures, such as nanofibers and hydrogels, in response to specific environmental conditions researchgate.netnih.govresearchgate.net. Fmoc-Ala-OH itself has been observed to form flower-like self-assembled structures under varying concentrations and temperatures researchgate.net. These self-assembled peptide-based materials are being explored for applications in tissue engineering, drug delivery systems, biosensors, and as scaffolds for cell culture due to their biocompatibility and tunable properties researchgate.netnih.govresearchgate.net. The ability to create stable hydrogels from simple Fmoc-dipeptides, like Fmoc-Ala-Ala-OH, without relying on beta-sheet interactions, highlights the versatility of these building blocks in creating advanced biomaterials acs.orgmedchemexpress.com.

In academic settings, Fmoc-Ala-OH is a standard reagent for teaching and conducting fundamental research in organic chemistry and biochemistry. Its role in SPPS provides a practical and accessible method for students to learn about protecting group chemistry, peptide bond formation, and automated synthesis techniques fiveable.mealtabioscience.com. The availability of high-purity Fmoc-Ala-OH and other Fmoc-amino acids supports a wide range of research projects, from exploring novel peptide sequences to investigating protein-protein interactions and developing new synthetic methodologies fiveable.mealtabioscience.com.

Data Table: Properties of Fmoc-Ala-OH

| Property | Value | Source |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-alanine | fiveable.mesigmaaldrich.com |

| CAS Number | 35661-39-3 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C18H17NO4 | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 311.33 g/mol | sigmaaldrich.comchemicalbook.com |

| Appearance | White to off-white powder | chemimpex.com |

| Melting Point | 147-153 °C (lit.) | sigmaaldrich.comchemicalbook.com |

| Optical Activity | [α]20/D −18°, c = 1 in DMF | sigmaaldrich.com |

| Solubility | Soluble in DMF, chloroform, methanol; insoluble in water (reported for Fmoc-Ala-OH) | sigmaaldrich.combiosynth.com |

| Storage Temperature | 2-8 °C or below +30°C | sigmaaldrich.comchemicalbook.com |

| Purity | ≥ 95% (HPLC) | chemimpex.comsigmaaldrich.com |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | fiveable.mealtabioscience.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275950, DTXSID70865784 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_39542 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-39-3, 35661-38-2 | |

| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Considerations in Fmoc Ala Oh Utilization

Solid-Phase Peptide Synthesis (SPPS) Applications with Fmoc-Ala-OH

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. luxembourg-bio.com Fmoc-Ala-OH serves as a protected amino acid derivative where the Nα-amino group is masked by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. fiveable.me This protecting group strategy is orthogonal to the acid-labile protecting groups typically used for amino acid side chains, allowing for selective deprotection and chain elongation. advancedchemtech.com The alanine (B10760859) residue itself, with its simple methyl side chain, provides a non-polar and sterically unintrusive component, facilitating its incorporation into diverse peptide sequences. advancedchemtech.com

A variety of coupling reagents have been developed to activate the carboxylic acid of Fmoc-Ala-OH, transforming it into a more reactive species that readily undergoes nucleophilic attack by the amine. These reagents are broadly categorized into aminium/uronium salts and carbodiimides. bachem.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are widely used coupling reagents that generate OBt active esters. sigmaaldrich.com These reagents are known for their efficiency and for minimizing racemization, with coupling reactions often completing in minutes. peptide.com However, a potential side reaction is the guanidinylation of the free N-terminal amine if the reagent is used in excess. sigmaaldrich.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is structurally similar to HBTU but is generally more reactive due to the presence of the nitrogen atom in the triazole ring, which provides anchimeric assistance. sigmaaldrich.com This increased reactivity often leads to faster coupling times and can be particularly beneficial for sterically hindered couplings. peptide.com Like HBTU, HATU can also cause guanidinylation if not used appropriately. sigmaaldrich.com

DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure® (Ethyl cyano(hydroxyimino)acetate) represents a carbodiimide-based activation method. merckmillipore.com DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate. acs.org The addition of OxymaPure, an oxime-based additive, serves a dual purpose: it suppresses racemization and acts as a catalyst for the coupling reaction. merckmillipore.com This combination is considered a safer alternative to benzotriazole-based additives like HOBt, which are potentially explosive. bachem.commerckmillipore.com The DIC/Oxyma system is particularly useful for preventing racemization during the coupling of sensitive amino acids. nih.gov

| Coupling Reagent | Class | Activating Group | Key Advantages | Potential Side Reactions |

| HBTU | Aminium Salt | OBt Ester | High efficiency, minimal racemization. sigmaaldrich.compeptide.com | Guanidinylation of N-terminal amine. sigmaaldrich.com |

| HATU | Aminium Salt | OAt Ester | More reactive than HBTU, faster couplings. sigmaaldrich.compeptide.com | Guanidinylation of N-terminal amine. sigmaaldrich.com |

| DIC/Oxyma | Carbodiimide/Additive | O-acylisourea/Oxime Ester | Suppresses racemization, safer than HOBt. bachem.commerckmillipore.com | Dehydration of Asn and Gln side chains (minimized by Oxyma). merckmillipore.com |

The efficiency of the coupling reaction is not solely dependent on the choice of reagent but is also significantly influenced by the reaction environment.

Temperature: While most SPPS couplings are performed at room temperature, elevated temperatures can be employed to overcome difficult couplings, particularly those involving sterically hindered amino acids or aggregating peptide sequences. acs.org However, higher temperatures can also increase the risk of side reactions, including racemization. Recent developments have explored the use of high temperatures (e.g., 80-90°C) in conjunction with specific catalytic systems to accelerate peptide synthesis. acs.orgacs.org

Solvent Systems: The choice of solvent is crucial for ensuring the solubility of reactants and for swelling the solid-phase resin, which allows for better accessibility of the reactive sites. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents in Fmoc-SPPS due to their excellent solvating properties and polarity, which facilitates the reaction. springernature.com Dichloromethane (B109758) (DCM) is also used, particularly for polystyrene-based resins, as it is an excellent swelling agent for these supports. merckmillipore.com The polarity of the solvent can affect the rate of both the coupling and deprotection steps. springernature.com

Flow Rate: In automated peptide synthesizers that utilize continuous-flow systems, the flow rate of reagents over the resin is an important parameter. A consistent and optimized flow rate ensures that fresh reagents are continuously supplied to the reaction sites and that byproducts are efficiently washed away. This can be particularly important for preventing the accumulation of byproducts that might interfere with the reaction or lead to side reactions.

Following the successful coupling of Fmoc-Ala-OH, the Nα-Fmoc protecting group must be removed to expose the free amine for the next coupling cycle. This deprotection step is a critical part of the SPPS cycle and requires careful control to ensure complete removal of the Fmoc group without inducing unwanted side reactions.

The removal of the Fmoc group is achieved through a base-catalyzed β-elimination mechanism. nih.gov A mild organic base is used to abstract the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the base to prevent its reaction with the newly liberated amine. nih.gov

Piperidine (B6355638): The most common reagent for Fmoc deprotection is a 20% solution of piperidine in DMF. researchgate.net This secondary amine is sufficiently basic to efficiently remove the Fmoc group, typically within minutes. springernature.com The reaction kinetics are generally fast, but incomplete deprotection can occur, especially in the context of peptide aggregation, leading to the formation of deletion sequences. rsc.org

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that can significantly accelerate the rate of Fmoc deprotection. rsc.orglookchem.com Studies have shown that a combination of piperazine (B1678402) and DBU can achieve complete Fmoc removal in less than a minute, which is faster than 20% piperidine. rsc.orglookchem.com The primary role of DBU is to act as the base for the elimination reaction, while a nucleophilic scavenger like piperazine is required to trap the resulting DBF intermediate. lookchem.com The concentration of DBU directly correlates with the rate of deprotection. lookchem.com

| Deprotection Reagent | Concentration | Half-life (t1/2) | Key Features |

| 20% Piperidine in DMF | 20% (v/v) | ~7 seconds | Standard reagent, generally efficient. lookchem.com |

| 5% Piperazine + 0.5% DBU in DMF | 5% (w/v) + 0.5% (v/v) | ~12 seconds | Faster than piperidine alone. lookchem.com |

| 5% Piperazine + 2% DBU in DMF | 5% (w/v) + 2% (v/v) | ~4 seconds | Very rapid deprotection. rsc.orglookchem.com |

While the deprotection step is designed to be highly specific for the Fmoc group, certain side reactions can occur, compromising the integrity of the synthesized peptide.

Aspartimide Formation: This is a significant side reaction that can occur when a peptide sequence contains an aspartic acid (Asp) residue. researchgate.net Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen following the Asp residue can attack the side-chain ester, forming a cyclic aspartimide intermediate. acs.org This intermediate can then be hydrolyzed to form a mixture of α- and β-peptides, and can also lead to racemization at the α-carbon of the Asp residue. acs.orgiris-biotech.de The use of piperazine for deprotection has been shown to minimize aspartimide formation compared to piperidine. researchgate.net Additionally, the incorporation of additives like formic acid into the deprotection solution can help to suppress this side reaction by limiting the deprotonation of the backbone amide. lookchem.comacs.org

Resin Selection and Loading Optimization for Fmoc-Ala-OH

The success of Solid-Phase Peptide Synthesis (SPPS) is fundamentally linked to the choice of the solid support. The resin must be chemically and mechanically stable throughout the synthesis, and its properties significantly influence reaction kinetics, and ultimately, the purity and yield of the final peptide. chempep.com When utilizing Fmoc-Ala-OH, the selection of an appropriate resin and the optimization of its loading are critical first steps.

The most commonly used resins in SPPS are based on a polystyrene (PS) matrix cross-linked with divinylbenzene (B73037) (DVB). peptide.com The degree of cross-linking, typically 1% or 2%, dictates the resin's swelling characteristics and mechanical stability. iris-biotech.de A 1% cross-linked resin generally exhibits greater swelling (4 to 6 times its original volume in dichloromethane - DCM) compared to a 2% cross-linked resin (2 to 4 times its original volume in DCM), which allows for better diffusion of reagents and can lead to more complete reactions. peptide.com However, for some applications, the higher mechanical stability of a 2% cross-linked resin may be preferable.

The choice of resin polymer also plays a crucial role. While polystyrene resins are cost-effective and versatile, their hydrophobic nature can sometimes lead to aggregation of the growing peptide chain, especially for hydrophobic sequences. chempep.com To mitigate this, polyethylene (B3416737) glycol (PEG)-grafted polystyrene resins, such as TentaGel®, have been developed. chempep.com The PEG chains create a more hydrophilic environment that can improve the solvation of the peptide chain, thereby reducing aggregation and improving reaction kinetics, particularly for long or "difficult" sequences. chempep.com ChemMatrix® resins, which are composed entirely of PEG, offer even greater hydrophilicity and are often the support of choice for the synthesis of very long or aggregation-prone peptides. rsc.org

Below is an interactive data table summarizing the characteristics of common resins used in SPPS with Fmoc-Ala-OH.

| Resin Type | Polymer Backbone | Typical Loading (mmol/g) | Swelling Properties | Key Advantages | Common Applications with Fmoc-Ala-OH |

| Wang Resin | Polystyrene | 0.3 - 1.2 | Good in DCM, DMF | Standard for C-terminal acids, compatible with Fmoc chemistry rapp-polymere.com | Synthesis of peptides with a C-terminal alanine. |

| 2-Chlorotrityl Chloride Resin | Polystyrene | 0.3 - 1.5 | High in DCM | Mild cleavage conditions, suppresses diketopiperazine formation uci.edusigmaaldrich.com | Synthesis of protected peptide fragments. |

| Rink Amide Resin | Polystyrene | 0.3 - 0.8 | Good in DMF | Produces C-terminal amides | Synthesis of peptide amides with a C-terminal alanine. |

| TentaGel® S RAM Resin | PEG-Polystyrene | 0.15 - 0.25 | Excellent in a wide range of solvents | Reduced aggregation, improved kinetics for difficult sequences chempep.com | Synthesis of long or hydrophobic peptides containing alanine. |

| ChemMatrix® Rink Amide Resin | Polyethylene Glycol | 0.1 - 0.7 | Excellent in both organic and aqueous solvents | Superior for very long or aggregation-prone peptides rsc.org | Synthesis of highly complex peptides containing alanine. |

Addressing Challenges in SPPS with Fmoc-Ala-OH (e.g., Difficult Sequences, Aggregation)

While SPPS is a powerful technique, the synthesis of certain peptide sequences can be challenging due to issues like incomplete reactions and peptide chain aggregation on the solid support. americanpeptidesociety.org Sequences rich in hydrophobic amino acids, such as alanine, are particularly prone to aggregation. nih.gov This aggregation is driven by the formation of intra- and inter-chain hydrogen bonds, leading to the formation of secondary structures like β-sheets that render the N-terminus of the growing peptide inaccessible for subsequent coupling and deprotection steps. sigmaaldrich.com

Several strategies have been developed to address these challenges, particularly when dealing with sequences containing multiple alanine residues.

Choice of Resin and Solvents: As discussed previously, using resins with good swelling properties, such as low-cross-linked polystyrene or PEG-based resins, can help to mitigate aggregation by providing more space between peptide chains. sigmaaldrich.com The choice of solvent is also critical. While DMF is the most common solvent for SPPS, in cases of severe aggregation, switching to or adding other solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can improve solvation of the peptide-resin complex. peptide.com

Disrupting Aggregation: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling mixture can disrupt the hydrogen bonding networks that lead to aggregation. sigmaaldrich.com Another approach is the use of "magic mixture," a solvent system containing DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene (B1197577) carbonate, which can be effective for both acylation and Fmoc-cleavage steps in difficult sequences. sigmaaldrich.comsigmaaldrich.com

Backbone Protection: A highly effective strategy for preventing aggregation is the introduction of backbone-protecting groups. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups can be attached to the amide nitrogen of an amino acid, sterically hindering the formation of inter-chain hydrogen bonds. peptide.com These groups are typically introduced every six to seven residues to effectively disrupt aggregation and are cleaved during the final TFA treatment. peptide.com

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides is another powerful tool to disrupt secondary structure formation. sigmaaldrich.com These dipeptides consist of a serine or threonine residue that is cyclized with an aldehyde or ketone to form an oxazolidine (B1195125) ring, which acts as a "kink" in the peptide backbone. sigmaaldrich.com This disruption of the regular peptide structure prevents the formation of β-sheets and subsequent aggregation.

The following table outlines some of the common challenges encountered during the SPPS of alanine-containing peptides and the corresponding strategic solutions.

| Challenge | Description | Strategic Solutions |

| Aggregation | Peptide chains self-associate on the resin, hindering further reactions. sigmaaldrich.com | Use low-loading or PEG-based resins. sigmaaldrich.com Employ structure-disrupting solvents (NMP, DMSO). peptide.com Add chaotropic salts (LiCl, KSCN). sigmaaldrich.com Utilize backbone protection (Hmb, Dmb). peptide.com Incorporate pseudoproline dipeptides. sigmaaldrich.com |

| Difficult Couplings | Steric hindrance or aggregation leads to incomplete coupling of Fmoc-Ala-OH or subsequent amino acids. | Use more potent coupling reagents (e.g., HATU, HCTU). sigmaaldrich.com Perform double couplings. Increase reaction temperature. peptide.com |

| Incomplete Fmoc Deprotection | Aggregation can prevent the deprotection reagent (piperidine) from reaching the Fmoc group. | Use a stronger base cocktail (e.g., containing DBU). peptide.com Increase deprotection time. |

Solution-Phase Peptide Synthesis (LPPS) with Fmoc-Ala-OH

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS due to the need for purification after each step, offers advantages for the large-scale production of peptides and for the synthesis of certain modified peptides. nih.gov The use of Fmoc-Ala-OH in LPPS requires careful consideration of coupling protocols, protecting group strategies, and scalability.

Development of Efficient Solution-Phase Coupling Protocols

The efficiency of peptide bond formation in solution is highly dependent on the choice of coupling reagents. A variety of reagents have been developed to activate the carboxylic acid of Fmoc-Ala-OH for reaction with the amino group of the coupling partner.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/guanidinium salts.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. bachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is typically included. bachem.com

Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents. researchgate.net

Uronium/Guanidinium Salts: Reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU) are known for their high reactivity and are often used for difficult couplings. acs.orgpeptide.com COMU, in particular, has shown excellent performance due to its high solubility and reduced tendency for racemization. acs.org

The choice of solvent also plays a significant role in the efficiency of solution-phase coupling. Polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) are commonly used as they effectively dissolve the protected amino acids and reagents. bachem.com

The following table provides a comparison of commonly used coupling reagents for the solution-phase synthesis involving Fmoc-Ala-OH.

| Coupling Reagent | Class | Additive | Key Characteristics |

| DCC/DIC | Carbodiimide | HOBt, OxymaPure | Cost-effective, but can lead to the formation of insoluble urea (B33335) byproducts. bachem.com |

| BOP/PyBOP | Phosphonium Salt | - | Highly efficient, but BOP is a suspected carcinogen. researchgate.net |

| HBTU/HATU | Uronium/Guanidinium Salt | - | Very fast and efficient, HATU is particularly effective for sterically hindered couplings. acs.org |

| COMU | Uronium/Guanidinium Salt | - | High solubility, low racemization, safer profile compared to benzotriazole-based reagents. acs.orgpeptide.com |

Protecting Group Orthogonality and Compatibility in LPPS

A cornerstone of modern peptide synthesis is the concept of orthogonal protecting groups, which allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.de In the context of LPPS using Fmoc-Ala-OH, the most common strategy relies on the orthogonality of the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection. altabioscience.com

The Fmoc group is typically removed using a mild base, such as piperidine in DMF. iris-biotech.de The side chains of trifunctional amino acids are protected with groups that are stable to these basic conditions but can be cleaved with a strong acid, such as trifluoroacetic acid (TFA), at the end of the synthesis. altabioscience.com For example, the tert-butyl (tBu) group is commonly used to protect the hydroxyl groups of serine and threonine and the carboxyl groups of aspartic and glutamic acid. iris-biotech.de The tert-butyloxycarbonyl (Boc) group is often used to protect the ε-amino group of lysine. peptide.com

The compatibility of these protecting groups is crucial for a successful synthesis. The choice of protecting groups must ensure that they remain intact during the coupling and deprotection cycles and that their removal does not lead to unwanted side reactions. biosynth.com In solution-phase synthesis, the solubility of the protected intermediates can also be a factor, and the choice of protecting groups can influence this property.

The table below lists some common side-chain protecting groups that are orthogonal to the Fmoc group and their typical deprotection conditions.

| Amino Acid | Side-Chain Functionality | Protecting Group | Deprotection Condition |

| Aspartic Acid (Asp) | Carboxylic Acid | tert-Butyl (tBu) | TFA |

| Glutamic Acid (Glu) | Carboxylic Acid | tert-Butyl (tBu) | TFA |

| Lysine (Lys) | Amine | tert-Butyloxycarbonyl (Boc) | TFA |

| Serine (Ser) | Hydroxyl | tert-Butyl (tBu) | TFA |

| Threonine (Thr) | Hydroxyl | tert-Butyl (tBu) | TFA |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl (tBu) | TFA |

| Cysteine (Cys) | Thiol | Trityl (Trt) | TFA |

| Histidine (His) | Imidazole | Trityl (Trt) | TFA |

| Arginine (Arg) | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | TFA |

Industrializable Synthesis Routes for Fmoc-Ala-OH Derived Intermediates

The principles of LPPS are well-suited for the industrial-scale production of peptides and their intermediates. The synthesis of di- and tri-peptides derived from Fmoc-Ala-OH is a common starting point for the convergent synthesis of larger peptides.

Another industrially relevant process is the synthesis of Fmoc-β-Ala-AA-OH dipeptides (where AA is an amino acid). google.com A patented method describes the synthesis of these intermediates by first activating Fmoc-β-Ala-OH with thionyl chloride in the presence of 1-hydroxybenzotriazole (HBT) to form Fmoc-β-Ala-Bt, which is then reacted with an amino acid in a buffer system. google.com This method is designed to be simple, efficient, and cost-effective, with a focus on ease of operation and high production efficiency. google.com

The development of such robust and scalable synthetic routes for Fmoc-Ala-OH derived intermediates is crucial for the pharmaceutical industry, as these intermediates are often key building blocks for the synthesis of peptide-based active pharmaceutical ingredients (APIs). thieme-connect.comresearchgate.net The focus on minimizing chromatographic purifications and using readily available, cost-effective reagents is a common theme in the design of these industrial processes. thieme-connect.comresearchgate.net

Advanced Research Applications and Derivatizations of Fmoc Ala Oh

Synthesis of Complex Peptide Architectures

The incorporation of Fmoc-Ala-OH is critical in the construction of diverse and intricate peptide structures, enabling the exploration of novel therapeutic and research agents.

Cyclic Peptide Synthesis Utilizing Fmoc-Ala-OH

Fmoc-Ala-OH is instrumental in the synthesis of cyclic peptides, a class of molecules that often exhibit enhanced stability and receptor activity compared to their linear counterparts. biosynth.combiosynth.com The process of macrocyclization, while challenging, can be facilitated by incorporating turn-inducing elements to pre-organize the linear peptide precursor. nih.gov Fmoc-Ala-OH, with its simple and flexible methyl side chain, can be readily incorporated into linear sequences destined for cyclization. advancedchemtech.com The synthesis often proceeds via standard Fmoc-based solid-phase peptide synthesis (SPPS) to assemble the linear precursor, which is then cleaved from the resin and cyclized in solution. nih.gov The choice of coupling reagents and the strategic placement of specific amino acids are crucial for minimizing side reactions like epimerization and maximizing cyclization yields. nih.gov

Incorporation into Pseudo-peptides and Peptidomimetics

Fmoc-Ala-OH serves as a foundational component in the synthesis of pseudo-peptides and peptidomimetics, which are designed to mimic natural peptide structures while offering improved pharmacokinetic properties like enhanced stability against enzymatic degradation. mendelchemicals.com One significant class of peptidomimetics is depsipeptides, where one or more amide bonds are replaced by ester bonds. A synthetic strategy for these molecules involves coupling an N-Boc-protected serine to a solid support, followed by the reaction of its alcohol group with an Fmoc-amino acid, such as Fmoc-Ala-OH, to form an O-acyl isopeptide bond. nih.gov Subsequent standard Fmoc-SPPS elongates the peptide chain. After cleavage from the resin, the linear depsipeptide is cyclized, and a final O-to-N acyl migration yields the desired product. nih.gov Another example includes the synthesis of sulfonimidamide (SIA) pseudo-peptides, where SIA-based amino acids can be incorporated into a peptide backbone on a solid phase. diva-portal.org

Furthermore, pseudoproline dipeptides, which are derived from serine or threonine, are employed to disrupt aggregation during SPPS. chempep.com These dipeptides, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH, incorporate a proline-like oxazolidine (B1195125) ring that improves solubility and coupling efficiency. mendelchemicals.comchempep.com

Application in the Synthesis of Azapeptides and Triazolopeptides

Fmoc-Ala-OH is a key building block in the synthesis of azapeptides, which are peptide analogs where the α-carbon of an amino acid residue is replaced by a nitrogen atom. sigmaaldrich.comsigmaaldrich.comkrackeler.com This modification can induce a propensity for β-turn conformations. researchgate.net The synthesis of azapeptides on a solid phase is challenging but can be achieved by coupling activated Fmoc-Ala-OH to a resin-bound semicarbazide (B1199961) moiety. luxembourg-bio.com Studies have shown that the choice of coupling reagent significantly impacts the reaction rate and yield, with oxyma-based reagents like COMU and PyOxim being effective. researchgate.netluxembourg-bio.com The formation of the aza-peptide bond is notably slower than a standard peptide bond. luxembourg-bio.comresearchgate.net

Fmoc-Ala-OH is also utilized in the preparation of triazolopeptides, further highlighting its versatility in creating modified peptide backbones. sigmaaldrich.comsigmaaldrich.comkrackeler.com

Synthesis of N-Methylated Peptides

N-methylation of peptides can enhance their stability, bioavailability, and cell permeability. nih.gov A common strategy involves the synthesis of Fmoc-N-Me-AA-OH building blocks, which are then incorporated into the peptide sequence. nih.govchemimpex.com The Biron-Kessler method is a widely used solid-phase approach for N-methylation. nih.gov This method involves protecting the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which facilitates the methylation of the remaining NH group. nih.gov The o-NBS group is then removed, and the N-methylated amine can be re-protected with an Fmoc group. nih.gov Coupling Fmoc-Ala-OH onto N-methylated residues can be challenging, and optimized coupling conditions are often required. biotage.co.jp

Fmoc-Ala-OH in Peptide-Based Functional Materials

The self-assembly of Fmoc-amino acid derivatives, including Fmoc-Ala-OH, is a powerful bottom-up approach for creating functional nanostructured materials with applications in biomedicine and beyond. beilstein-journals.org

Self-Assembly Mechanisms and Morphology Control of Fmoc-Ala-OH Derivatives

The self-assembly of Fmoc-amino acids is driven by a combination of noncovalent interactions, including π-π stacking of the aromatic fluorenyl groups, hydrogen bonding, and hydrophobic interactions. beilstein-journals.orgmdpi.com These interactions lead to the formation of ordered nanostructures, such as fibers, which can entangle to form hydrogels. mdpi.comnih.gov

The morphology of the resulting self-assembled structures can be controlled by various factors, including concentration and temperature. For instance, Fmoc-Ala-OH has been observed to form flower-like structures at different concentrations and temperatures. researchgate.netchemrxiv.org In contrast, other Fmoc-amino acids like Fmoc-Leu-OH and Fmoc-Ile-OH can form different morphologies, such as tubes and fibers, under varying conditions. researchgate.netchemrxiv.org

Computational studies combined with experimental techniques have provided insights into the supramolecular structure of these assemblies. In the case of Fmoc-Ala-Ala-OH, simulations suggest that the Fmoc groups stack in the core of the fibril but remain partially exposed to the solvent, creating an amphiphilic surface that may drive further aggregation. nih.gov The specific amino acid sequence and modifications can also influence the self-assembly process and the mechanical properties of the resulting materials. acs.org For example, the substitution of an amide bond with an ester bond in an Fmoc-dipeptide was shown to alter the nanometer-scale morphology and bulk mechanical properties of the resulting hydrogel. acs.org

Below is a table summarizing the observed self-assembled morphologies of various Fmoc-amino acids under different conditions.

| Compound | Concentration | Temperature | Observed Morphology |

| Fmoc-Ala-OH | Low & High | Room Temperature | Flower-like |

| Fmoc-Ala-OH | Low & High | 70°C | Flower-like |

| Fmoc-Leu-OH | Low & High | Room Temperature | Flower-like |

| Fmoc-Leu-OH | Low & High | Heated | Small tube-like |

| Fmoc-Ile-OH | Low & High | Room Temperature | Fiber-like |

| Fmoc-Ile-OH | Low | Heated | Tube-like |

| Fmoc-Ile-OH | High | Heated | Fiber-like |

| Fmoc-Val-OH | Low | Room Temperature | Flower-like |

| Fmoc-Val-OH | High | Room Temperature | Fiber-like |

| Fmoc-Val-OH | Low & High | Heated | Fiber-like |

Table based on findings from studies on the self-assembly of Fmoc-modified aliphatic amino acids. researchgate.netchemrxiv.org

Hydrogelation Properties and Applications in Tissue Engineering

The Fmoc group's hydrophobic and planar nature enables Fmoc-conjugated amino acids and peptides to self-assemble into ordered nanostructures, such as nanofibers, which can entangle to form hydrogels. rsc.org These hydrogels, which are three-dimensional networks capable of holding large amounts of water, are highly valued as scaffolds in tissue engineering due to their biocompatibility and structural similarity to the extracellular matrix.

Research has shown that while the stacking of the Fmoc group is a critical driver for fiber formation, traditional β-sheet-like hydrogen bonds between molecules are not always the dominant stabilizing force. rsc.org Studies comparing the self-assembly of Fmoc-Ala-Ala with its ester-containing analogue, Fmoc-Ala-Lac (where the terminal alanine (B10760859) is replaced with lactic acid), revealed that both can form hydrogels composed of fibrillar structures. This finding suggests that even without the amide-amide hydrogen bonding capability, self-assembly into gel-forming nanostructures remains possible, driven primarily by the Fmoc interactions and other intermolecular forces. acs.org

These peptide-based hydrogels serve as promising scaffolds for cell culture and tissue regeneration. For instance, hydrogels formed from Fmoc-protected amino acids have been shown to support the viability and proliferation of osteoblast-like cells. In one study, the alkaline phosphatase activity, a marker for bone formation, was significantly higher in cells cultured on these hydrogels compared to controls, indicating enhanced osteogenic differentiation. The tunable nature of these hydrogels allows for the creation of scaffolds that can be formed directly around cells, providing a supportive 3D environment for tissue growth. nih.gov

| Feature | Description | Research Finding | Citation |

| Driving Force | The self-assembly process is primarily driven by the hydrophobic and π-stacking interactions of the Fmoc group. | The stacking of the Fmoc group is critical for fiber formation and subsequent gelation. | rsc.org |

| Structural Motif | Fmoc-peptides self-assemble into nanofibers that entangle to form a 3D hydrogel network. | Both Fmoc-Ala-Ala and its ester analogue Fmoc-Ala-Lac form fibrillar structures, indicating that amide-amide hydrogen bonding is not essential for assembly. | acs.org |

| Application | Used as biocompatible scaffolds for tissue engineering to support cell growth and differentiation. | Hydrogels from Fmoc-protected amino acids supported the proliferation and enhanced osteogenic differentiation of osteoblast-like cells. |

Use in Bioactive Surface Engineering

The self-assembling properties of molecules containing the Fmoc-Ala-OH motif are exploited in bioactive surface engineering to modify the properties of implantable devices and other biomaterials. frontiersin.org By coating a surface with self-assembling peptides, it is possible to create functional, three-dimensional matrices that can enhance biocompatibility, prevent fouling, or promote specific cellular interactions. frontiersin.org

One advanced strategy involves an enzyme-instructed, surface-confined self-assembly. researchgate.net In this approach, a surface is functionalized with a "seed layer" containing a recognition motif. For example, a polymer like poly(allylamine hydrochloride) can be modified with a peptide sequence that acts as a nucleation site for the self-assembly of a hydrogelator molecule. researchgate.net An enzyme, such as alkaline phosphatase, can be localized on the surface to trigger the conversion of a soluble precursor into a self-assembling molecule, leading to the in-situ formation of a hydrogel coating. frontiersin.org Peptides like Fmoc-Ala-Phe-Phe have been used in such systems, where an enzymatic reaction connects Fmoc-alanine to diphenylalanine to form the hydrogelator. researchgate.net

These engineered surfaces have shown significant potential in improving the performance of medical implants. For example, a waterborne polyurethane surface coated with a self-assembling peptide demonstrated enhanced biocompatibility, improved water resistance, and greater antifouling capabilities. frontiersin.org This demonstrates the utility of using building blocks like Fmoc-Ala-OH to construct peptide-based coatings that impart desirable biological properties to otherwise inert materials.

Conjugation Chemistry and Bioconjugation with Fmoc-Ala-OH

Fmoc-Ala-OH is a key reagent in bioconjugation, the process of linking molecules to peptides or proteins to create constructs with combined or novel functionalities. chemimpex.com Its straightforward incorporation via SPPS allows it to be placed at specific positions within a peptide sequence, which can then be conjugated to other molecules like drugs, antibodies, or imaging agents. chemimpex.comchemimpex.com

Design and Synthesis of Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates (PDCs) are a class of targeted therapeutics designed to deliver a cytotoxic agent specifically to diseased cells, such as cancer cells. mdpi.com A typical PDC consists of a targeting peptide, a potent drug (cargo), and a chemical linker that connects them. mdpi.com Fmoc-Ala-OH is frequently used to build the peptide component of these conjugates.

The synthesis of PDCs often involves standard Fmoc-SPPS to construct the peptide sequence. google.com For example, a peptide sequence such as Ala-Ala-Asn can be synthesized using the corresponding Fmoc-protected amino acids, including Fmoc-Ala-OH. This peptide can be attached to a self-immolating linker, such as a p-aminobenzyl carbamoyl (B1232498) (PABC) system. google.com The drug is then attached to the other end of the linker. The resulting conjugate is designed so that upon reaching the target tissue, a specific enzyme cleaves the peptide, triggering the linker to self-immolate and release the active drug. google.com

A documented synthesis involves creating the tripeptide Nα-Fmoc-Ala-Ala-Asn(N-trityl)-PAB-OH, which is then activated and reacted with a drug like mitomycin or doxorubicin (B1662922) to form the final conjugate. google.com This highlights the direct role of Fmoc-Ala-OH as an essential precursor in the modular construction of complex therapeutic agents.

Protein Engineering Applications

In protein engineering, Fmoc-Ala-OH and its dipeptide derivatives are used to modify proteins to study structure-function relationships. chemimpex.com By systematically incorporating this simple, non-polar amino acid or its derivatives into a peptide or protein sequence, researchers can investigate how specific structural changes affect the molecule's folding, stability, and interactions with other biological molecules.

For example, incorporating a dipeptide like Fmoc-Ala-Ala-OH allows for the addition of two amino acid residues in a single coupling step, which can be useful for accelerating synthesis. chemimpex.com Furthermore, using modified dipeptides, such as those containing a pseudoproline motif like Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH, can help disrupt secondary structures and prevent aggregation during the synthesis of difficult sequences. The ability to precisely modify peptide backbones using building blocks derived from Fmoc-Ala-OH is crucial for probing protein-protein and protein-ligand interactions, which is vital for understanding molecular-level biological processes.

Development of Biologically Active Peptides

The primary application of Fmoc-Ala-OH is in the synthesis of a vast array of biologically active peptides via Fmoc-SPPS. nih.gov This automated, stepwise method allows for the efficient and high-purity production of peptides with specific sequences designed for therapeutic or research purposes. fiveable.menih.gov

The synthesis process involves anchoring the first Fmoc-protected amino acid to a solid resin support. The Fmoc group is then removed with piperidine (B6355638), and the next Fmoc-amino acid in the sequence, such as Fmoc-Ala-OH, is coupled to the newly freed amine. orientjchem.org This cycle is repeated until the desired peptide is fully assembled. Finally, the peptide is cleaved from the resin and its side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). nih.govorientjchem.org

This strategy has been successfully used to synthesize various active peptides. Examples include:

A peptide fragment from the Hepatitis C virus polyprotein: A target peptide with the sequence MAL-C86H134N29O30S1 was synthesized using Fmoc-Ala-OH as the C-terminal amino acid, achieving a crude yield of 80%. orientjchem.org

A neutral amylo-β peptide: The peptide KVKRIILARS, containing an equal number of hydrophobic and hydrophilic residues, was synthesized with high efficiency (86.5% final yield) using an improved Fmoc-SPPS strategy where Fmoc-Ala-OH was one of the building blocks. nih.gov

Investigating Stereochemical Aspects of Fmoc-Ala-OH in Synthesis

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as the biological activity of a peptide is highly dependent on its three-dimensional structure. Fmoc-Ala-OH is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, and preserving this L-configuration throughout the synthesis is paramount.

During the synthesis of the Fmoc-Ala-OH reagent itself, side reactions can occur. A common issue is the Lossen-type rearrangement, which can lead to the formation of Fmoc-β-Ala-OH as an impurity. nih.gov If present, this impurity can be incorporated into the growing peptide chain, leading to a difficult-to-separate byproduct with altered properties. nih.gov

During peptide synthesis, the coupling step, where the carboxyl group of Fmoc-Ala-OH is activated, carries a risk of racemization—the conversion of the L-amino acid to its D-isomer. While alanine is less prone to racemization than some other amino acids like histidine or cysteine, the risk is not negligible, especially under harsh coupling conditions. nih.gov The presence of the resulting diastereomeric peptide can complicate purification and compromise the final product's biological function. Therefore, careful selection of coupling reagents (e.g., carbodiimides with additives like HOBt) and reaction conditions is essential to minimize these side reactions. nih.gov

| Issue | Description | Consequence | Mitigation | Citation |

| Impurity Formation | Formation of Fmoc-β-Ala-OH during the synthesis of the Fmoc-Ala-OH reagent via a Lossen-type rearrangement. | Incorporation of an incorrect amino acid isomer into the peptide chain, leading to structural defects. | High-purity, commercially available Fmoc-Ala-OH should be used; quality control is essential. | nih.gov |

| Racemization | Conversion of the L-alanine configuration to D-alanine during the carboxyl group activation and coupling steps of SPPS. | Formation of diastereomeric peptides that are difficult to purify and may have altered or no biological activity. | Use of mild coupling conditions and appropriate activating reagents (e.g., DIC/HOBt). | nih.gov |

| Chain Termination | Presence of impurities like acetic acid in the Fmoc-amino acid derivative can cap the growing peptide chain. | Truncation of the peptide sequence, leading to lower yields of the full-length target peptide. | Use of highly pure reagents with low levels of reactive impurities (<0.02% acetic acid). | nih.gov |

Importance of Enantiomeric Purity in Fmoc-Ala-OH Building Blocks

From a biological standpoint, the presence of stereoisomeric impurities can lead to unwanted toxicological or pharmacological side effects. nih.gov The specific three-dimensional structure of a peptide is crucial for its biological activity, which is dictated by precise interactions with receptors, enzymes, or other biomolecules. The incorporation of an incorrect enantiomer alters the peptide's conformation, potentially reducing its efficacy or causing it to interact with unintended targets.

Given these implications, suppliers of Fmoc-amino acids adhere to stringent quality control measures to guarantee high enantiomeric purity. The expected enantiomeric purity for commercially available Fmoc-protected α-amino acids is typically greater than 99.0% enantiomeric excess (ee), with many applications requiring a purity of ≥99.8% ee. phenomenex.commerckmillipore.com This level of precision is typically verified using analytical techniques like chiral High-Performance Liquid Chromatography (HPLC). phenomenex.comnih.gov Using building blocks with such high enantiomeric purity provides reliability and consistency, ensuring that any challenges encountered during peptide production are not attributable to the amino acid derivatives themselves. merckmillipore.commerckmillipore.com

Table 1: Impact of Enantiomeric Purity on Peptide Synthesis

| Purity Aspect | Implication of Impurity (e.g., D-enantiomer) | Required Standard |

| Peptide Synthesis | Leads to the formation of diastereomeric peptide byproducts. | High-purity Fmoc-L-Ala-OH is essential. |

| Product Purity | Reduces the overall purity of the final peptide product. phenomenex.com | Enantiomeric Purity ≥ 99.8%. merckmillipore.comcem.comcem.com |

| Separation | Diastereomeric impurities are often difficult to remove via standard purification methods like HPLC. phenomenex.com | Use of analytically confirmed high-purity reagents. |

| Biological Activity | Can alter the peptide's 3D structure, leading to reduced efficacy or off-target effects. nih.gov | Strict control over the stereochemistry of building blocks. |

| Overall Yield | The presence of impurities complicates purification and reduces the yield of the target peptide. phenomenex.commerckmillipore.com | HPLC Purity ≥ 99.0%. merckmillipore.comcem.comcem.comsigmaaldrich.com |

Deuterated Fmoc-Ala-OH in Mechanistic and Spectroscopic Studies

Deuterium-labeled Fmoc-Ala-OH is a powerful tool in advanced research, particularly for mechanistic and spectroscopic investigations. medchemexpress.com By replacing one or more hydrogen atoms with its heavy isotope, deuterium (B1214612) (D or ²H), researchers can probe molecular structure, dynamics, and metabolic pathways without significantly altering the compound's chemical reactivity. sigmaaldrich.com

In spectroscopic studies, deuteration serves to simplify complex spectra or introduce a unique spectroscopic marker. For instance, in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of a proton with a deuterium atom eliminates the corresponding signal, which can help in assigning peaks and analyzing the structure of complex peptides by reducing signal overlap. Conversely, in ²H NMR studies, the deuterium label itself is used as a probe, for example, to study the folding and dynamics of transmembrane peptides within a lipid bilayer. vwr.combachem.com The C-D bond also has a distinct vibrational frequency (~2,100 cm⁻¹) in Infrared (IR) spectroscopy compared to the C-H bond (~2,900 cm⁻¹), allowing for specific tracking.

Deuterated analogs are also invaluable as internal standards in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). The mass shift between the deuterated and non-deuterated compound allows for precise quantification and calibration, minimizing matrix effects in complex biological samples. This is particularly useful in pharmacokinetic studies to track the metabolic fate of a drug or peptide. medchemexpress.com

Furthermore, deuterium labeling is used to investigate reaction mechanisms through the study of kinetic isotope effects (KIEs). The difference in mass between hydrogen and deuterium can lead to different reaction rates for bond-breaking or bond-forming steps involving that atomic position. Measuring the KIE can provide critical insights into the transition state of a chemical reaction, such as those catalyzed by enzymes. Research has utilized Fmoc-(D₄)-Ala-OH in the solid-phase synthesis of peptide tags for the stable isotopic labeling of carbohydrates, enabling their quantification by mass spectrometry. vwr.combachem.comcymitquimica.com

Table 2: Properties and Applications of Deuterated Fmoc-Ala-OH

| Property/Application | Description |

| Compound Name | Fmoc-L-Alanine-d4 (Fmoc-Ala-d4-OH) |

| Molecular Formula | C₁₈H₁₃D₄NO₄ cymitquimica.com |

| Molecular Weight | ~315.37 g/mol bachem.comcymitquimica.com |

| NMR Spectroscopy | Used to simplify ¹H NMR spectra by removing proton signals. Employed in ²H NMR studies to investigate the folding of transmembrane peptides. vwr.combachem.com |

| Mass Spectrometry | Serves as an internal standard for quantitative analysis in LC-MS due to its mass shift. Used to create peptide tags for the quantification of other molecules. vwr.combachem.com |

| Metabolic Studies | Allows for tracking the degradation and metabolic pathways of peptides and drugs without altering their fundamental biological activity. medchemexpress.com |

| Kinetic Isotope Effect (KIE) Analysis | Helps in probing enzymatic mechanisms by analyzing changes in reaction rates upon isotopic substitution. |

Analytical and Quality Control Methodologies for Fmoc Ala Oh and Its Derivatives

Purity Assessment and Impurity Profiling

The assessment of purity and the identification of impurities are critical quality attributes for Fmoc-Ala-OH. These analyses ensure that the material is suitable for its intended use in peptide synthesis, where even minor impurities can lead to the formation of undesirable side products.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the primary techniques for determining the purity of Fmoc-Ala-OH. phenomenex.comcem.com These methods offer high resolution and sensitivity, allowing for the separation and quantification of the main component from closely related impurities.

Typically, reversed-phase HPLC (RP-HPLC) is employed, utilizing a C18 stationary phase. ub.edu A common mobile phase system consists of a gradient of acetonitrile (B52724) in water, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.org Detection is commonly performed using a UV detector, typically at 214 nm or 220 nm, where the peptide bond and the Fmoc group exhibit strong absorbance. ub.edursc.org

The purity of Fmoc-Ala-OH is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. High-quality Fmoc-Ala-OH for peptide synthesis generally exhibits a purity of ≥99.0% by HPLC. cem.comscientificlabs.iesigmaaldrich.com UHPLC, with its smaller particle size columns, offers faster analysis times and even greater resolution, making it an invaluable tool for quality control. rsc.org

Table 1: Typical HPLC/UHPLC Parameters for Fmoc-Ala-OH Purity Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 5 µm or sub-2 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient from a low to a high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min for HPLC; lower for UHPLC |

| Detection | UV at 214 nm or 220 nm |

| Purity Specification | ≥99.0% |

This table provides a generalized set of parameters. Specific methods may vary based on the instrument and column used.

During the synthesis of Fmoc-Ala-OH, several process-related impurities can be formed. Two of the most common and critical impurities are Fmoc-β-alanine (Fmoc-β-Ala-OH) and the dipeptide Fmoc-L-alanyl-L-alanine (Fmoc-Ala-Ala-OH). researchgate.netcore.ac.uk

Fmoc-β-Ala-OH can arise from a Lossen-type rearrangement of the Fmoc-N-hydroxysuccinimide (Fmoc-OSu) reagent, which is often used to introduce the Fmoc protecting group. researchgate.netresearchgate.net The presence of this impurity is problematic as it can be incorporated into the growing peptide chain, leading to the insertion of a β-alanine residue. researchgate.netnih.gov

Fmoc-Ala-Ala-OH , a dipeptide impurity, can be formed if the carboxylic acid of one Fmoc-Ala-OH molecule is activated and reacts with the amino group of a second Fmoc-Ala-OH molecule. researchgate.net This impurity can lead to the insertion of an extra alanine (B10760859) residue during peptide synthesis.

The identification and quantification of these impurities are crucial. Regulatory bodies and manufacturers often set strict limits for these impurities, typically at levels of ≤0.1%. scientificlabs.ieruifuchemical.com Specialized HPLC methods are developed to ensure the separation and detection of these specific impurities from the main Fmoc-Ala-OH peak. researchgate.net Another potential impurity is Fmoc-β-Ala-Ala-OH, which is a dipeptide containing β-alanine. researchgate.netnih.gov

A Certificate of Analysis (CoA) is a formal document issued by the manufacturer that confirms that a specific batch of a product meets its predetermined specifications. sigmaaldrich.compeptide.compeptide.com For Fmoc-Ala-OH, the CoA is a critical component of quality assurance. biocrick.com

The CoA provides key information derived from the analytical testing of the batch, including:

Purity: Typically determined by HPLC, with a specified minimum acceptance value (e.g., ≥99.0%). scientificlabs.ieruifuchemical.com

Identity: Confirmed by techniques such as Infrared (IR) spectroscopy. scientificlabs.ie

Levels of Specific Impurities: The content of known process-related impurities like Fmoc-β-Ala-OH and Fmoc-Ala-Ala-OH is reported, with acceptance criteria (e.g., ≤0.1%). scientificlabs.ieruifuchemical.com

Enantiomeric Purity: The percentage of the desired L-enantiomer versus the D-enantiomer. ruifuchemical.com

Water Content: Determined by Karl Fischer titration. scientificlabs.ieruifuchemical.com

Lot-specific data: Including batch number and release date. sigmaaldrich.comscbt.com

By providing this comprehensive data, the CoA assures the end-user of the quality and suitability of the Fmoc-Ala-OH for their application.

Spectroscopic Characterization Techniques

In addition to chromatographic methods, spectroscopic techniques are indispensable for the structural elucidation and verification of Fmoc-Ala-OH.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the chemical structure of Fmoc-Ala-OH. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the molecular framework.

In the ¹H NMR spectrum of Fmoc-Ala-OH, characteristic signals corresponding to the protons of the fluorenyl group, the alanine backbone (α-CH and β-CH₃), and the carboxylic acid proton can be observed and assigned. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule. The chemical shifts and coupling patterns in the NMR spectra serve as a fingerprint for the compound, confirming its identity and structural integrity. jst.go.jp

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight of Fmoc-Ala-OH and for detecting and identifying impurities. biocrick.com Electrospray ionization (ESI) is a common ionization technique used for this purpose.

The mass spectrum of Fmoc-Ala-OH will show a prominent peak corresponding to its molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which verifies its molecular weight (311.33 g/mol ). cdhfinechemical.comnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. MS is also highly sensitive for detecting impurities, as even small quantities of by-products like Fmoc-β-Ala-OH or Fmoc-Ala-Ala-OH will appear as distinct signals with their respective molecular weights. researchgate.net When coupled with a chromatographic separation technique like LC-MS, it becomes a powerful tool for both quantifying purity and identifying unknown peaks in the chromatogram. rsc.org

Table 2: Summary of Analytical Techniques for Fmoc-Ala-OH

| Technique | Purpose | Key Information Provided |

| HPLC/UHPLC | Purity determination and impurity profiling. | Percentage purity, detection and quantification of impurities like Fmoc-β-Ala-OH and Fmoc-Ala-Ala-OH. |

| NMR Spectroscopy | Structural elucidation and confirmation. | Detailed information on the chemical structure, connectivity of atoms, and stereochemistry. |

| Mass Spectrometry | Molecular weight verification and impurity identification. | Accurate molecular weight, confirmation of elemental composition (HRMS), and detection of low-level impurities. |

This table summarizes the primary applications of each technique in the quality control of Fmoc-Ala-OH.

In-line Monitoring During Synthesis (e.g., UV, NIR Spectroscopy)

Real-time, in-line monitoring during the synthesis of Fmoc-Ala-OH and its subsequent use in peptide synthesis is a critical component of Process Analytical Technology (PAT). These methodologies allow for immediate feedback on reaction progress, ensuring completeness of reactions, optimizing cycle times, and improving the purity and yield of the final peptide. The primary spectroscopic techniques employed for this purpose are Ultraviolet (UV) and Near-Infrared (NIR) spectroscopy.

UV Spectroscopy

In-line UV spectroscopy is a well-established method for monitoring the N-terminal Fmoc deprotection step during Solid-Phase Peptide Synthesis (SPPS). iris-biotech.detec5usa.com The strategy relies on the strong UV absorbance of the fluorenyl group released during the process.

Research Findings:

The deprotection of the Fmoc group is typically achieved using a base, most commonly a 20% piperidine (B6355638) solution in a solvent like dimethylformamide (DMF). iris-biotech.dechempep.com This treatment cleaves the Fmoc group, which then reacts with piperidine to form a piperidine-dibenzofulvene adduct. iris-biotech.de This adduct is a potent chromophore that can be detected and quantified in the reaction outflow using an in-line UV detector. iris-biotech.detec5usa.com

By continuously monitoring the UV absorbance of the solution flowing from the reactor, the progress of the deprotection reaction can be followed in real-time. The absorbance increases as the Fmoc group is cleaved and then returns to baseline as the released adduct is washed away. A complete, sharp peak indicates an efficient deprotection, while tailing or broadened peaks can suggest issues such as peptide aggregation, which may hinder the reaction. chempep.com Automated peptide synthesizers often utilize this feedback to control the synthesis, for instance, by extending deprotection times or repeating the step if the integrated peak area does not meet a predefined threshold, ensuring the reaction goes to completion before the next coupling cycle begins. activotec.com

While effective, a challenge with UV monitoring is potential interference from the solvents used in SPPS. DMF, for example, absorbs in the same UV region as the Fmoc chromophore, which can obstruct the measurement of low concentrations and affect the precision of the results. vapourtec.com To overcome this, specific wavelengths where the interference is minimized are chosen for monitoring. Research has identified several key wavelengths for quantifying the piperidine-dibenzofulvene adduct. iris-biotech.de In some advanced systems, dual-wavelength detectors are used to improve accuracy. vapourtec.com

Interactive Data Table: UV Monitoring Parameters for Fmoc Deprotection

| Parameter | Value | Application | Source(s) |

| Monitored Species | Piperidine-dibenzofulvene adduct | Product of Fmoc group cleavage with piperidine | iris-biotech.de |

| Wavelength (λmax) | 289.9 nm, 301.0 nm | Quantification of the released adduct | iris-biotech.de |

| Wavelength | 360 nm | Alternative wavelength for monitoring, used in some flow reactors | researchgate.net |

| Molar Extinction (ε) | 7100-8100 L·mol⁻¹·cm⁻¹ | Used for quantification via the Beer-Lambert law | iris-biotech.de |

| Monitored Wavelengths | 365 nm and 460 nm | Dual wavelengths used in specialized Fmoc-UV detectors for flow chemistry | vapourtec.com |

NIR Spectroscopy

Near-Infrared (NIR) spectroscopy offers a powerful, non-destructive alternative for in-line monitoring of peptide synthesis. It can provide rich, real-time information about the chemical and physical state of the reaction without the need for sample extraction.

Research Findings:

NIR spectroscopy has been successfully applied to monitor the liquid-phase synthesis of Fmoc-Ala-OH derivatives. rsc.org Unlike UV spectroscopy, which primarily tracks the deprotection step, NIR can monitor the formation of the peptide bond itself. In a study developing a continuous-flow synthesizer, NIR spectroscopy was used to monitor the synthesis of Fmoc-Ala-Phe-OH from Fmoc-Ala-OH and H-Phe-OH. rsc.org

The researchers identified specific absorbance bands in the NIR spectrum that correspond to the reactants and the product. By tracking the changes in these bands over time, they could monitor the consumption of the starting materials and the formation of the dipeptide. A calibration model, such as a partial least squares (PLS) regression, can be built by correlating the NIR spectral data with offline measurements (e.g., HPLC) of reactant concentration. This model then allows for real-time, quantitative prediction of reaction progress. yokogawa.com For the synthesis of Fmoc-Ala-Phe-OH, a specific peak at 4914 cm⁻¹ was found to be particularly useful for constructing a linear regression model to quantify the product concentration. rsc.org

Furthermore, NIR spectroscopy has been used to observe higher-order structural changes during SPPS. For instance, it can detect the formation of β-sheets as a peptide chain elongates on the solid support, a phenomenon that can lead to incomplete reactions. irdg.org This capability provides a deeper level of process understanding beyond simply monitoring reaction endpoints.

Interactive Data Table: NIR Monitoring Parameters for Fmoc-Ala-OH Derivative Synthesis

| Analyte / Process | Key Wavenumber(s) (cm⁻¹) | Application | Source(s) |

| Fmoc-Ala-Phe-OH Synthesis | 4914 cm⁻¹ | Quantitative monitoring of dipeptide formation in a flow reactor | rsc.org |

| General Peptide Synthesis | Amide region | Monitoring the formation of β-sheets and other secondary structures | irdg.org |

| General Reaction Monitoring | Combination band region | Monitoring residual starting materials due to favorable S/N ratio | yokogawa.com |

Future Directions and Emerging Research Areas Involving Fmoc Ala Oh

Green Chemistry Approaches in Fmoc-Ala-OH Synthesis and Application

The drive towards environmentally friendly chemical processes has significantly impacted peptide synthesis, aiming to reduce hazardous waste and solvent consumption. Fmoc-Ala-OH is central to these efforts, with research focusing on greener synthetic routes and applications.

Traditional solid-phase peptide synthesis (SPPS) heavily relies on solvents like N,N-dimethylformamide (DMF), which are classified as hazardous and are subject to increasing regulatory scrutiny rsc.orgacsgcipr.orgdigitellinc.combiotage.com. Consequently, significant research is dedicated to identifying and implementing sustainable solvent systems.

Binary Solvent Mixtures: Studies have shown that binary mixtures of greener solvents, such as dimethyl sulfoxide (B87167) (DMSO) combined with ethyl acetate (B1210297) (EtOAc), 1,3-dioxolane (B20135) (DOL), or 2-methyl tetrahydrofuran (B95107) (2-Me-THF), can effectively replace DMF in SPPS. These mixtures offer comparable or even improved performance in terms of synthetic yield and purity for various peptide sequences rsc.orgacsgcipr.orgdigitellinc.combachem.com. The polarity and viscosity profiles of these mixtures are key parameters for predicting their utility rsc.orgacsgcipr.org.

Alternative Solvents: Other green solvents being explored include N-butylpyrrolidinone (NBP), cyclopentyl methyl ether (CPME), ethyl acetate (EtOAc), dimethyl carbonate (DMC), and γ-valerolactone (GVL) acsgcipr.orgbiotage.comtandfonline.com. These solvents aim to reduce toxicity and environmental impact while maintaining or improving synthesis efficiency acsgcipr.orgbiotage.comtandfonline.com. For instance, NBP has been investigated as a non-CMR (carcinogenic, mutagenic, or reprotoxic) replacement for NMP acsgcipr.orgtandfonline.com.

Ionic Liquids: Ionic liquids (ILs) are also being explored as alternative green solvents for peptide synthesis, offering advantages such as low volatility, recyclability, and the potential for homogeneous reaction conditions rsc.orgembrapa.brnih.gov. Research has demonstrated their efficacy in Fmoc deprotection and peptide synthesis, with some ILs showing promise for solvent-free or reduced-solvent protocols rsc.orgchemrxiv.orgrsc.org.

Waste generation, particularly from solvent usage and purification steps, is a major concern in peptide synthesis, accounting for 80-90% of the waste advancedchemtech.com. Strategies to minimize this waste are crucial for sustainability.

Atom Economy: Improving atom economy, which refers to the efficiency of incorporating atoms from reactants into the final product, is another key strategy nih.govresearchgate.netrsc.org. This can be achieved by optimizing reaction conditions, reducing the excess of reagents, and minimizing the use of protecting groups that contribute to waste nih.govresearchgate.netrsc.orgrsc.org. For example, reducing the number of side-chain protective groups, such as for arginine and histidine, can improve atom economy rsc.org.

Process Optimization: Streamlining synthesis protocols, reducing the number of washing and purification steps, and exploring TFA-free cleavage methods also contribute to waste reduction advancedchemtech.comjptcp.com. Continuous flow chemistry offers inherent advantages in waste minimization due to smaller reaction volumes and efficient reagent utilization wikipedia.orgbrieflands.com.

Automation and High-Throughput Synthesis Leveraging Fmoc-Ala-OH

Automation and high-throughput synthesis are critical for accelerating peptide discovery and production, enabling the rapid generation of diverse peptide libraries and complex sequences. Fmoc-Ala-OH is integral to these automated workflows.

Continuous flow peptide synthesis (CFPS) offers significant advantages over traditional batch methods, including improved reaction control, faster kinetics, reduced reagent consumption, and enhanced safety wikipedia.orgbrieflands.comresearchgate.netgoogle.comacademie-sciences.fr.

Advantages of Flow Synthesis: Flow systems allow for precise temperature and pressure control, enabling faster reaction rates and minimizing side reactions wikipedia.orgresearchgate.netgoogle.com. They can also achieve quantitative couplings with reduced amino acid excess (as low as 1 to 1.5 equivalents) researchgate.netgoogle.com. Furthermore, flow chemistry facilitates easier scale-up and integration of online monitoring tools academie-sciences.fr.

Reactor Design: Research is ongoing in developing specialized reactors for flow-based SPPS, including microreactors and systems that allow for in-situ solvent recycling google.combrieflands.comgoogle.com. These advancements contribute to a more sustainable and efficient synthesis process.

Parallel synthesis techniques allow for the simultaneous synthesis of multiple peptide sequences, which is essential for creating peptide libraries used in drug discovery and biological screening.

Split-and-Mix Synthesis: This method involves splitting the resin into portions, coupling different amino acids to each portion, and then mixing them for the next step, leading to an exponential increase in the number of synthesized sequences researchtrends.netacs.orgpsu.eduqyaobio.com. This approach can generate libraries with millions of unique compounds researchtrends.netpsu.eduqyaobio.com.

SPOT Synthesis: In SPOT synthesis, solutions of activated amino acids are precisely delivered to specific locations on a solid support, such as a membrane, creating a pattern of peptides researchtrends.netqyaobio.comnih.gov. This technique, often automated, allows for the routine synthesis and screening of hundreds or even thousands of peptides researchtrends.netqyaobio.com.

Tea-Bag Approach: The "tea-bag" method is another parallel synthesis technique where resin-bound peptides are contained in permeable bags, allowing for parallel processing and screening nih.gov.

Expanding the Chemical Space of Fmoc-Ala-OH Analogues for Novel Applications

The development of modified amino acids and analogues of Fmoc-Ala-OH is crucial for expanding the chemical space and creating peptides with novel properties and applications.